N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide

Insect growth regulator Analytical reference standard QSAR

Researchers requiring precise QSAR training set components often struggle to source BAH analogs with maximal steric bulk. This compound solves that as a 4-tert-butyl probe. Key procurement outcomes: • Enables separation of hydrophobic (π ≈ 1.98) and steric (MR ≈ 19.6) contributions in IGR design. • Serves as a low-volatility internal standard (bp 532.1 °C) for residue analysis via GC-MS/LC-MS/MS. • Offered at ≥98% purity to ensure data integrity for receptor binding assays.

Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
CAS No. 301225-84-3
Cat. No. B405458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide
CAS301225-84-3
Molecular FormulaC19H22N2O2
Molecular Weight310.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C19H22N2O2/c1-13-6-5-7-15(12-13)18(23)21-20-17(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23)
InChIKeyYEDNATXISHFEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insect Growth Regulator R&D: CAS 301225-84-3


N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide (CAS 301225‑84‑3) is a synthetic bisacylhydrazine (BAH) belonging to the N‑tert‑butyl‑N,N'‑diacylhydrazine family, a class of non‑steroidal ecdysone agonists that function as insect growth regulators (IGRs) by mimicking 20‑hydroxyecdysone [1]. The compound bears a para‑tert‑butyl substituent on the A‑ring benzoyl moiety and a meta‑methyl group on the B‑ring benzohydrazide moiety. Commercially, it is supplied in research‑grade purities of ≥95 % and ≥98 % , making it suitable as an analytical reference standard or as a synthetic intermediate for structure‑activity relationship (SAR) programmes targeting lepidopteran pests.

Why Unsubstituted BAH Analogs Cannot Substitute


Within the N‑tert‑butyl‑N,N'‑diacylhydrazine scaffold, larvicidal potency against lepidopteran species such as Spodoptera exigua is exquisitely sensitive to the nature and position of substituents on the A‑ring benzoyl group. Classical QSAR analyses demonstrate that hydrophobic substituents with a small volume enhance activity, whereas sterically demanding groups can attenuate it through unfavourable steric interactions at the ecdysone receptor ligand‑binding domain [1]. Consequently, the unsubstituted parent compound RH‑5849 (N‑tert‑butyl‑N,N'‑dibenzoylhydrazine) shows substantially lower larvicidal activity than alkyl‑substituted derivatives [1]. The 4‑tert‑butyl substituent present in N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide introduces a unique combination of high hydrophobicity (π ≈ 1.98) and large steric bulk (MR ≈ 19.6) that cannot be replicated by smaller alkyl or halogen substituents, meaning that generic substitution with RH‑5849 or simple mono‑substituted analogs will yield different potency, species specificity, and metabolic stability profiles.

Product Differentiation Evidence


Purity Specifications

MolCore supplies N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide with a certified minimum purity of 98 % (NLT), whereas the alternative vendor AKSci offers a minimum purity specification of 95 % . The 3‑percentage‑point purity differential is critical for applications demanding high analytical fidelity, such as the preparation of primary reference standards, quantitative structure‑activity relationship (QSAR) model training sets, and in vivo dose‑response studies where impurities could act as confounding ecdysone receptor ligands.

Insect growth regulator Analytical reference standard QSAR

Thermal Stability Properties

The predicted boiling point (532.1 ± 43.0 °C) and density (1.104 ± 0.06 g cm⁻³) of N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide place it at the upper range of thermal stability among low‑molecular‑weight BAH IGRs. For comparison, the predicted boiling point of RH‑5849 is approximately 470–490 °C. The elevated boiling point suggests lower volatility under field‑application conditions and potentially reduced off‑target vapour drift, a key consideration in agrochemical formulation development.

Formulation science Thermal stability Pre-formulation

Substituent Effects on Receptor Binding

In the QSAR model established by Nakagawa et al. (2002) for N‑tert‑butyl‑dibenzoylhydrazines against Spodoptera exigua, the introduction of hydrophobic substituents with small volume on the A‑ring was favourable to larvicidal activity, whereas electron‑withdrawing substituents at ortho positions also enhanced potency [1]. The 4‑tert‑butyl group in N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide provides a hydrophobicity constant (π) of ≈1.98 and a molar refractivity (MR) of ≈19.6 cm³ mol⁻¹, compared with π ≈ 1.0 and MR ≈ 10.3 cm³ mol⁻¹ for the 4‑ethyl substituent in tebufenozide. While the tert‑butyl group increases hydrophobicity, its large steric bulk may impose a penalty on receptor fit that is absent for the smaller 4‑ethyl group. This steric‑electronic trade‑off makes the compound a valuable tool for probing the steric tolerance of the lepidopteran ecdysone receptor ligand‑binding pocket.

QSAR Ecdysone receptor Larvicidal activity

Patent Landscape Positioning

The generic Markush structures of foundational BAH insecticide patents (e.g., HRP931427A2 and related filings) encompass N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide [1]. However, the specific combination of 4‑tert‑butylbenzoyl A‑ring and 3‑methylbenzoyl B‑ring is not the subject of a dedicated composition‑of‑matter patent for a commercialised insecticide, in contrast to tebufenozide (4‑ethylbenzoyl A‑ring; 3,5‑dimethylbenzoyl B‑ring) and methoxyfenozide (3‑methoxy‑2‑methylbenzoyl A‑ring; 3,5‑dimethylbenzoyl B‑ring). This structural differentiation offers a wider freedom‑to‑operate window for organisations developing proprietary IGR formulations or probing species‑specific ecdysone receptor pharmacology without infringing on active‑ingredient patents of market‑leading products.

Insecticide patent Dibenzoylhydrazine Freedom to operate

Primary Research and Industrial Applications


QSAR Probe for Receptor Steric Tolerance

The 4‑tert‑butyl substituent of N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide serves as a maximal‑volume hydrophobic probe in QSAR training sets. When co‑assayed with the 4‑ethyl analog (tebufenozide A‑ring) and the unsubstituted parent RH‑5849, the compound allows quantitative separation of hydrophobic (π) and steric (MR) contributions to larvicidal potency, as established in the Nakagawa et al. (2002) QSAR framework [1]. This application is essential for building predictive 3D‑QSAR models that guide the design of species‑selective IGR candidates with reduced off‑target effects on beneficial insects. The ≥98 % purity grade from MolCore is recommended for this high‑precision application to minimise confounding impurity signals.

Analytical Reference Standard for Residue Testing

The compound's high predicted boiling point (532.1 °C) and low volatility make it an ideal candidate for use as an internal standard in GC‑MS and LC‑MS/MS methods for quantifying BAH insecticide residues in environmental matrices and food commodities. Its structural similarity to registered IGRs (tebufenozide, methoxyfenozide) ensures comparable ionisation and fragmentation behaviour, while its distinct molecular ion (m/z 310.4) avoids interference with target analytes. The 98 % purity grade supports the stringent requirements of ISO 17025‑accredited residue testing laboratories.

Freedom-to-Operate Scaffold for IGR Development

Because no dedicated composition‑of‑matter patent claims N'-(4-(tert‑butyl)benzoyl)-3-methylbenzohydrazide as a commercial insecticide active ingredient [2], the scaffold offers an attractive starting point for medicinal chemistry programmes aiming to develop patentable, next‑generation lepidopteran‑selective IGRs. The 3‑methylbenzoyl B‑ring provides a handle for further derivatisation (e.g., halogenation, alkoxylation) to improve potency and metabolic stability, while the 4‑tert‑butyl A‑ring maintains the critical hydrophobic anchor required for ecdysone receptor binding.

Pre-formulation Volatility Screening

The predicted density (1.104 g cm⁻³) and boiling point (532.1 °C) support its use as a model compound in pre‑formulation screens assessing the correlation between BAH structure and physicochemical properties relevant to formulation stability, tank‑mix compatibility, and vapour drift potential. The compound's higher boiling point compared to lower‑molecular‑weight BAH analogs predicts reduced volatilisation under field conditions, a parameter of increasing regulatory importance in the EU and North America.

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